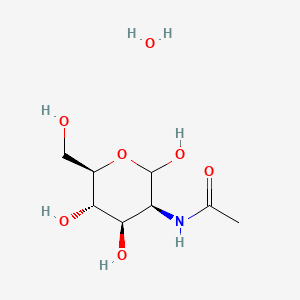

N-乙酰-D-甘露糖胺一水合物,98%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Acetyl-D-mannosamine monohydrate (ManNAc) is a white to light yellow crystalline powder . It is a precursor used to synthesize N-acetylneuraminic acid, the most common physiologic sialic acid present in humans and other mammals . It is also an indispensable intermediary compound in glycoconjugate synthesis, acting as a precursor for sialic acid production .

Synthesis Analysis

ManNAc is used as a substrate to identify, differentiate, and characterize enzymes such as N-acetyl-glucosamine epimerase(s) and aldolase(s) . It is used for the synthesis of N-acetylneuraminic acid .Molecular Structure Analysis

The molecular formula of N-Acetyl-D-mannosamine monohydrate is C8H15NO6 . Its molecular weight is 221.21 .Chemical Reactions Analysis

ManNAc is an essential precursor of N-acetylneuraminic acid (NeuAc), the specific monomer of polysialic acid . It is used in transport studies in the E. coli K1 strain to probe the effect of ManNAc on capsular polysialic acid production .Physical and Chemical Properties Analysis

ManNAc is a white to light yellow crystalline powder . It is soluble in water at a concentration of 50 mg/mL, yielding a clear, colorless to faintly yellow solution . The melting point of ManNAc is 125°C .科学研究应用

酶学研究和代谢途径

N-乙酰-D-甘露糖胺 (ManNAc) 在酶促过程和代谢途径中起着至关重要的作用。例如,它是合成 N-乙酰神经氨酸的特定底物,N-乙酰神经氨酸是细菌荚膜聚唾液酸生物合成中的关键前体 (Revilla‐Nuin 等人,1998)。它的性质已在酶的作用下得到研究,例如来自黄杆菌的 N-酰基-D-甘露糖胺脱氢酶,它在 N-乙酰神经氨酸的定量测定中起作用 (堀内和黑川,1988)。

合成和生化工程

ManNAc 用于合成各种免疫相关糖苷,展示了其在生化工程中的重要性 (Kaji 等人,1988)。它的衍生物,如 N-丙酰基-D-己糖胺,已被用于修饰大鼠器官中的 N-乙酰神经氨酸,证明了其在生化修饰中的多功能性 (凯撒等人,1992)。

对细胞过程的影响

研究还集中在 ManNAc 如何影响细胞过程上。例如,它已被用于研究人内皮细胞的血管生成能力,表明其在调节血管形成中的潜力 (拜耳等人,2013)。此外,ManNAc 已被研究其对犬类与年龄相关的认知功能障碍的治疗作用,突出了其在与年龄相关的治疗中的潜力 (长泽等人,2014)。

生化途径研究

此外,ManNAc 在阐明生化途径方面至关重要,例如脑膜炎奈瑟菌的唾液酸生物合成,提供了对细菌碳水化合物代谢的见解 (布莱克洛和沃伦,1962)。

生物技术应用

在生物技术领域,ManNAc 已用于偶联生物转化以生产 N-乙酰-d-神经氨酸,展示了其在基于酶的制造工艺中的效用 (胡等人,2010)。

作用机制

Target of Action

N-Acetyl-D-MannosaMine Monohydrate, also known as N-Acetyl-D-mannosamine monohydrate , is primarily targeted towards the GNE gene . This gene encodes for the bifunctional enzyme, UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE), which is responsible for initiating and regulating the intracellular biosynthesis of N-acetylneuraminic acid (Neu5Ac, sialic acid) .

Mode of Action

The compound interacts with its target by acting as a precursor in the synthesis of Neu5Ac . It is converted into ManNAc by the UDP-GlcNAc 2-epimerase, encoded by the epimerase domain of GNE . ManNAc is then phosphorylated by ManNAc kinase, encoded by the kinase domain of GNE .

Biochemical Pathways

The initiation of sialic acid biosynthesis, in which this compound plays a crucial role, occurs in the cytoplasm . The main substrate for this pathway is UDP-GlcNAc, which is derived from glucose . In the rate-limiting step of the pathway, UDP-GlcNAc is converted into ManNAc by UDP-GlcNAc 2-epimerase .

Pharmacokinetics

It is known that the compound is used orally in patients with gne myopathy .

Result of Action

The administration of N-Acetyl-D-MannosaMine Monohydrate leads to increased plasma Neu5Ac and sarcolemmal sialylation . This results in a slower rate of decline for upper extremity strength, lower extremity strength, and the Adult Myopathy Assessment Tool, compared to natural history .

安全和危害

ManNAc may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. In case of skin contact, wash with plenty of soap and water. Wear protective gloves/protective clothing/eye protection/face protection. If it gets in the eyes, rinse cautiously with water for several minutes .

生化分析

Biochemical Properties

N-Acetyl-D-MannosaMine Monohydrate plays a significant role in biochemical reactions. It can be biosynthesized from N-acetyl-D-glucosamine, catalyzed by the enzyme N-acylglucosamine 2-epimerase . Additionally, N-Acetyl-D-MannosaMine Monohydrate and uridine 5’-diphosphate can be biosynthesized from uridine diphosphate-N-acetylglucosamine .

Cellular Effects

N-Acetyl-D-MannosaMine Monohydrate has notable effects on various types of cells and cellular processes. For instance, it has been used to probe the effect on capsular polysialic acid production in the E. coli K1 strain .

Molecular Mechanism

The molecular mechanism of N-Acetyl-D-MannosaMine Monohydrate involves its conversion into ManNAc by UDP-GlcNAc 2-epimerase, encoded by the epimerase domain of GNE . ManNAc is then phosphorylated by ManNAc kinase encoded by the kinase domain of GNE .

Temporal Effects in Laboratory Settings

In a study conducted on patients with GNE myopathy, increased plasma Neu5Ac and sarcolemmal sialylation were observed at day 90 compared to baseline . This suggests that N-Acetyl-D-MannosaMine Monohydrate may have long-term effects on cellular function.

Metabolic Pathways

N-Acetyl-D-MannosaMine Monohydrate is involved in the biosynthesis of N-acetylneuraminic acid (Neu5Ac, sialic acid), a process that occurs in the cytoplasm . The main substrate for this pathway is UDP-GlcNAc, derived from glucose .

Transport and Distribution

Transport studies in the E. coli K1 strain have been performed to probe the effect of N-Acetyl-D-MannosaMine Monohydrate on capsular polysialic acid production

Subcellular Localization

The subcellular localization of N-Acetyl-D-MannosaMine Monohydrate is not explicitly documented. The initiation of sialic acid biosynthesis, which involves this compound, occurs in the cytoplasm

属性

IUPAC Name |

N-[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6.H2O/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14;/h4-8,10,12-14H,2H2,1H3,(H,9,11);1H2/t4-,5+,6-,7-,8?;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQPUTSNIMAJPT-YTMKKKKMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-tert-butyl 2-ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1,2-dicarboxylate](/img/structure/B6329628.png)